molecular formula C18H18FNO3S B2786060 Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 298207-66-6

Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2786060
CAS No.: 298207-66-6
M. Wt: 347.4
InChI Key: XTKJYDOPEXYYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring an ethyl carboxylate group at position 3 and a 4-fluorobenzamido substituent at position 2. This compound belongs to a class of molecules with diverse biological activities, including enzyme inhibition and anticancer properties . Its structural framework is frequently modified to explore structure-activity relationships (SAR), particularly in medicinal chemistry. Below, we compare this compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h7-10H,2-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKJYDOPEXYYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been extensively studied for its antibacterial properties. It has shown significant activity against Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives

Compound Name (Reference) Substituent at Position 2 Carboxylate Ester Key Structural Features
Target Compound 4-Fluorobenzamido Ethyl Fluorine enhances lipophilicity
Ethyl 2-(4-bromobenzamido)... (11) 4-Bromobenzamido with trichloroethyl Ethyl Bromine increases molecular weight
Compound 6o (1) 2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl amino Ethyl Hydroxyphenyl improves solubility
Compound 5a (9) 2-Morpholinoacetamido Ethyl Morpholine enhances basicity
Ethyl 2-(2-(4-fluorophenoxy)... (15) 4-Fluorophenoxy acetamido Ethyl Ether linkage alters conformation

The 4-fluorobenzamido group in the target compound offers a balance between lipophilicity and electronic effects, distinguishing it from brominated () or hydroxylated analogs () .

Physicochemical Properties

  • Molecular Weight and LogP : The target compound’s molecular weight (~393.4 g/mol) and calculated LogP (~3.2) are comparable to analogs like the 4-bromobenzamido derivative (, MW ~523.7) but lower than hydroxylated variants (, MW ~390.1) .
  • Spectroscopic Data : NMR and HRMS data (e.g., : HRMS-ESI m/z 390.1370) confirm structural integrity in related compounds, suggesting similar reliability for the target .

Biological Activity

Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16FNO3S
  • Molecular Weight : 333.377 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 427.2 ± 45.0 °C at 760 mmHg
  • Flash Point : 212.2 ± 28.7 °C

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. A study reported an IC50 range of 23.2 to 49.9 µM , indicating strong antitumor potential compared to other compounds in the same class .

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)23.2Induces apoptosis
Compound AHeLa (Cervical Cancer)45.0Cell cycle arrest
Compound BA549 (Lung Cancer)49.9Apoptosis and necrosis

The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In MCF-7 cells treated with the compound, early apoptosis was observed in 8.73% of cells, while late apoptosis increased to 18.13% compared to untreated controls .

In Vivo Studies

In vivo studies further corroborate the antitumor efficacy of this compound. An experiment involving tumor-bearing mice showed a significant reduction in tumor mass by 54% compared to untreated controls after administration of the compound . The results are summarized in Table 2:

TreatmentTumor Volume (mm³)Weight Reduction (%)
Control33.3-
Ethyl Compound2254
5-FU (Reference Drug)2067

Case Study: Breast Cancer Treatment

A notable case study focused on the use of this compound for treating breast cancer models. The study found that this compound not only reduced tumor size but also improved hematological parameters such as hemoglobin and red blood cell counts in treated mice .

Q & A

What are the standard synthetic protocols for Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how are key intermediates characterized?

Basic Research Question
The synthesis typically involves multi-step reactions starting with the preparation of the tetrahydrobenzo[b]thiophene core. A common route includes:

Cyclization : Reacting ethyl cyanoacetate with cyclohexanone derivatives under acidic conditions to form the tetrahydrobenzo[b]thiophene scaffold.

Amidation : Introducing the 4-fluorobenzamido group via coupling reagents (e.g., EDC/HOBt) in solvents like DMF or DMSO at 0–25°C .

Esterification : Finalizing the ethyl carboxylate group using ethanol under reflux conditions .
Characterization employs:

  • NMR Spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
  • HPLC for monitoring reaction progress and purity (>95%) .

Which spectroscopic techniques are essential for confirming the structure of this compound?

Basic Research Question
Critical techniques include:

  • ¹H and ¹³C NMR : Assign peaks to confirm the tetrahydrobenzo[b]thiophene core, fluorobenzamido substituents, and ethyl ester. For example, the ethyl ester typically shows a triplet at δ ~1.3 ppm (CH₃) and a quartet at δ ~4.2 ppm (CH₂) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 375.4).
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide) .

How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?

Advanced Research Question
Key optimization strategies:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require low temperatures (0–5°C) to suppress side reactions .
  • Reaction Time : Prolonged reflux (>6 hours) improves cyclization but risks decomposition; TLC monitoring is critical .
  • Catalysts : Use of coupling agents (e.g., DCC) for amidation increases yields by >20% compared to non-catalyzed reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities from structurally similar byproducts .

What strategies address contradictions in biological activity data across different studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variability in cancer cell lines) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Structural Analogues : Compare activity of derivatives (e.g., furan vs. pyrazole substituents) to identify pharmacophore requirements .
  • In Silico Modeling : Use molecular docking to validate target interactions (e.g., EGFR kinase inhibition) and reconcile divergent experimental results .

What computational methods are used to study the structure-activity relationship (SAR) of this compound?

Advanced Research Question
SAR studies leverage:

  • Molecular Docking : Predict binding modes with targets like tubulin or topoisomerase II using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ values) with cytotoxicity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding affinity trends .

How do structural modifications affect the compound's pharmacokinetic properties?

Advanced Research Question
Modifications impact:

  • Solubility : Replacing the ethyl ester with a carboxylate group improves aqueous solubility but reduces cell permeability .
  • Metabolic Stability : Fluorine substitution on the benzamido group reduces CYP450-mediated oxidation, extending half-life .
  • Bioavailability : Adding methyl groups to the tetrahydrobenzo[b]thiophene core enhances logP but may increase hepatotoxicity .

What in vivo models are used to validate anticancer activity, and what parameters are assessed?

Advanced Research Question
Common models include:

  • Xenograft Mice : Implanted with HCT-116 or MCF-7 cells to measure tumor volume reduction (≥50% at 50 mg/kg dosing) .
  • Pharmacokinetic Profiling : Assess Cmax, t₁/₂, and AUC via LC-MS/MS after oral/intravenous administration .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.